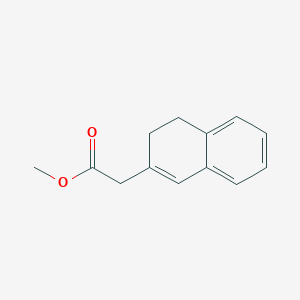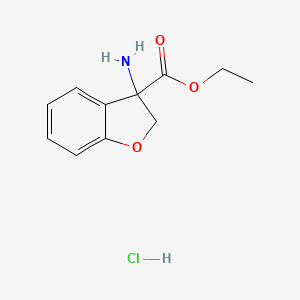
Cyclopropyl(2-ethylphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropyl(2-ethylphenyl)methanone is an organic compound with the molecular formula C12H14O It is a ketone featuring a cyclopropyl group attached to a 2-ethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopropyl(2-ethylphenyl)methanone can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethyl bromide with 2-ethylphenylmagnesium bromide in the presence of a catalyst such as copper(I) iodide. The reaction is typically carried out in an inert atmosphere, such as nitrogen, and at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl(2-ethylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclopropyl(2-ethylphenyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclopropyl(2-ethylphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group imparts conformational rigidity to the molecule, enhancing its binding affinity and selectivity for these targets. This can lead to modulation of biochemical pathways and physiological effects .
Comparison with Similar Compounds
Similar Compounds
Cyclopropyl phenyl ketone: Similar structure but lacks the 2-ethyl group.
Cyclopropyl methyl ketone: Similar structure but with a methyl group instead of the 2-ethylphenyl group.
Uniqueness
Cyclopropyl(2-ethylphenyl)methanone is unique due to the presence of both the cyclopropyl and 2-ethylphenyl groups, which confer distinct chemical and biological properties. This combination enhances its potential for specific applications in research and industry .
Properties
Molecular Formula |
C12H14O |
|---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
cyclopropyl-(2-ethylphenyl)methanone |
InChI |
InChI=1S/C12H14O/c1-2-9-5-3-4-6-11(9)12(13)10-7-8-10/h3-6,10H,2,7-8H2,1H3 |
InChI Key |
VTIRXONSPGSLQR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1C(=O)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,2R)-1-Amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13041808.png)

![1-Bromo-8-chloro-3-(trifluoromethyl)imidazo[1,5-a]pyrazine](/img/structure/B13041822.png)
![Ethyl 5,6,7,8-tetrahydro-4H-cyclohepta[D]isoxazole-3-carboxylate](/img/structure/B13041827.png)

![2,4-Dichloro-7,7-dimethyl-5,7-dihydrothieno[3,4-D]pyrimidine 6,6-dioxide](/img/structure/B13041830.png)

![7-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13041843.png)






